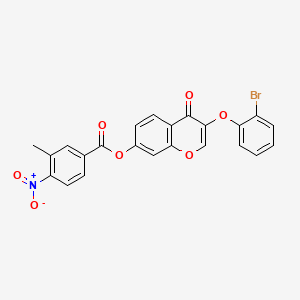![molecular formula C12H13FN2O3 B4539537 N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4539537.png)
N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide involves complex chemical processes. For instance, Perce and Oda (1995) detailed the synthesis and "living" cationic polymerization of related fluorinated compounds, demonstrating the intricate steps involved in achieving precise molecular configurations (Perce & Oda, 1995).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often complex, with the presence of fluorine atoms contributing to unique physical and chemical properties. Studies like those by Percec et al. (1994) on chiral recognition in liquid crystalline polymers highlight the significance of molecular configuration in determining the phase behavior and properties of the polymers (Percec et al., 1994).
Chemical Reactions and Properties
The chemical reactions involving compounds like this compound can lead to a variety of products, depending on the conditions and reactants used. For example, the study by Améduri (2009) on the applications of vinylidene fluoride-containing polymers and copolymers illustrates the versatility of such compounds in synthesizing materials with desired properties (Améduri, 2009).
Physical Properties Analysis
The physical properties of this compound and related compounds are influenced by their molecular structure. Studies such as the one by Huang et al. (2007), which explores the synthesis and repellent properties of vinylidene fluoride-containing polyacrylates, shed light on how the molecular design affects the material's repellency, thermal stability, and other physical characteristics (Huang et al., 2007).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity and stability, are pivotal in their application in materials science. The work by Percec and Oda (1995) on the molecular engineering of liquid-crystalline polymers through "living" polymerization provides insights into the reactivity of fluorinated monomers and the resulting polymers' phase behaviors and stability (Percec & Oda, 1995).
Propriétés
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c1-2-18-7-6-14-11(16)12(17)15-10-5-3-4-9(13)8-10/h2-5,8H,1,6-7H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAYAUKTCVDQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNC(=O)C(=O)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4539467.png)
![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4539475.png)
![4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4539479.png)
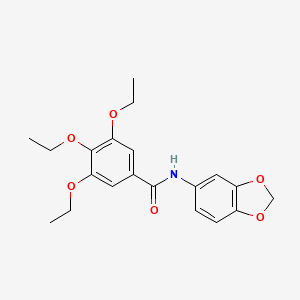
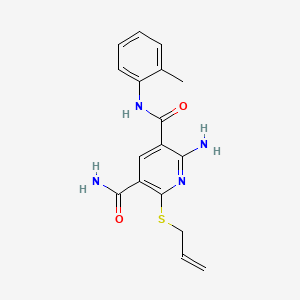
![3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propen-1-one](/img/structure/B4539505.png)
![1-(3-fluorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4539512.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B4539516.png)
![3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4539522.png)
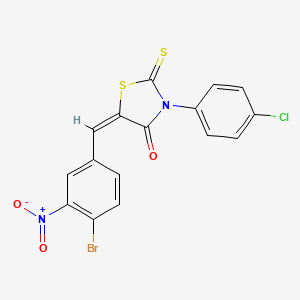
![5-(3,4-dimethoxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4539530.png)
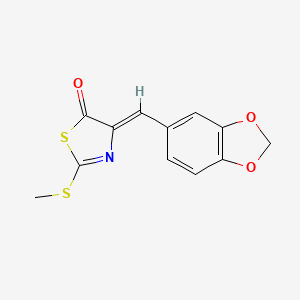
![1-[(2,5-dichlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4539545.png)
